molecular formula C14H11NO2 B14337191 2-Formyl-N-phenylbenzamide CAS No. 106149-47-7

2-Formyl-N-phenylbenzamide

Cat. No.: B14337191
CAS No.: 106149-47-7
M. Wt: 225.24 g/mol
InChI Key: SQNDAMRRWAMHSA-UHFFFAOYSA-N
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Description

2-Formyl-N-phenylbenzamide is an organic compound with the molecular formula C14H11NO2 It is a derivative of benzamide, where the amide nitrogen is bonded to a phenyl group and the benzene ring is substituted with a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-N-phenylbenzamide typically involves the reaction of benzamide with formylating agents. One common method is the Vilsmeier-Haack reaction, where benzamide reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the ortho position of the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: 2-Carboxy-N-phenylbenzamide.

    Reduction: 2-Hydroxymethyl-N-phenylbenzamide.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-Formyl-N-phenylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group can be further modified to introduce various functional groups.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can act as a ligand in coordination chemistry, forming complexes with metal ions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Formyl-N-phenylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The formyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

2-Formyl-N-phenylbenzamide can be compared with other similar compounds, such as:

    Benzamide: The parent compound, which lacks the formyl group. It has different chemical properties and reactivity.

    N-Phenylbenzamide: Similar to this compound but without the formyl group. It is less reactive in certain chemical reactions.

    2-Formylbenzamide: Lacks the phenyl group on the amide nitrogen. It has different steric and electronic properties.

Uniqueness: The presence of both the formyl and phenyl groups in this compound gives it unique chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds.

Properties

CAS No.

106149-47-7

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

2-formyl-N-phenylbenzamide

InChI

InChI=1S/C14H11NO2/c16-10-11-6-4-5-9-13(11)14(17)15-12-7-2-1-3-8-12/h1-10H,(H,15,17)

InChI Key

SQNDAMRRWAMHSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C=O

Origin of Product

United States

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